molecular formula C13H8BrN B14777522 2-[2-(4-Bromophenyl)ethynyl]pyridine

2-[2-(4-Bromophenyl)ethynyl]pyridine

Cat. No.: B14777522
M. Wt: 258.11 g/mol
InChI Key: OTGIBWZJRLCFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromophenyl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-bromophenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromophenyl)ethynyl]pyridine typically involves the coupling of 4-bromophenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromophenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: Formation of biaryl or diarylacetylene compounds.

Scientific Research Applications

2-[2-(4-Bromophenyl)ethynyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromophenyl)ethynyl]pyridine in various applications involves its ability to form coordination complexes with metals and participate in coupling reactions. The molecular targets and pathways depend on the specific application, such as forming coordination networks on metal surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Bromophenyl)ethynyl]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties compared to other similar compounds.

Properties

Molecular Formula

C13H8BrN

Molecular Weight

258.11 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethynyl]pyridine

InChI

InChI=1S/C13H8BrN/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-5,7-8,10H

InChI Key

OTGIBWZJRLCFKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.